2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide
Description
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a dioxaspirodecane moiety, a pyridine ring, and a sulfonamide group. These structural elements contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-5-7-17(8-6-16)22-28(24,25)18-4-3-11-21-19(18)23-12-9-20(10-13-23)26-14-15-27-20/h3-8,11,22H,2,9-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFMCXUGRAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and an amine. For instance, 1,4-dioxaspiro[4.5]decane can be prepared by reacting a suitable diol with an amine under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction. This step often involves the reaction of a halogenated pyridine derivative with the spirocyclic core.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated pyridine derivatives, bases like triethylamine, solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may enhance its binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the pyridine and sulfonamide groups.
N-(4-Ethylphenyl)pyridine-3-sulfonamide: Lacks the spirocyclic core but contains the pyridine and sulfonamide groups.
Uniqueness
2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide is unique due to its combination of a spirocyclic core, a pyridine ring, and a sulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of 2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.49 g/mol. The structure features a unique spirocyclic framework that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds with sulfonamide groups have demonstrated significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Preliminary studies suggest that derivatives of the spirocyclic structure may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds related to this structure have been investigated for their effects on neurodegenerative diseases, potentially acting through sigma receptor modulation, which is linked to neuroprotection.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.
- Receptor Binding : The compound may interact with sigma receptors (σ1 and σ2), which are implicated in various neurological pathways and could provide a basis for neuroprotective effects.
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide demonstrated an MIC (minimum inhibitory concentration) of 16 µg/mL against Staphylococcus aureus.
- Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., MCF-7 breast cancer cells), compounds structurally similar to the target compound induced apoptosis at concentrations as low as 10 µM, suggesting promising anticancer activity.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, compounds with similar structural motifs have shown reduced markers of oxidative stress and inflammation, indicating potential neuroprotective properties.
Data Tables
| Activity Type | Tested Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Antimicrobial | 16 | Inhibition of Staphylococcus aureus |
| Anticancer (MCF-7) | 10 | Induction of apoptosis |
| Neuroprotection | Varies | Reduction in oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
